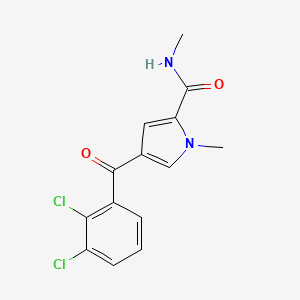

4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide

描述

4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide is a pyrrole-based compound featuring a 2,3-dichlorobenzoyl substituent at the 4-position and methyl groups at the N and 1-positions. The compound’s electronic and steric properties are influenced by the electron-withdrawing dichlorobenzoyl group and the methyl substituents, which may modulate reactivity and biological interactions.

属性

IUPAC Name |

4-(2,3-dichlorobenzoyl)-N,1-dimethylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-17-14(20)11-6-8(7-18(11)2)13(19)9-4-3-5-10(15)12(9)16/h3-7H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQIWWXZRCFFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1C)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide typically involves the acylation of a pyrrole derivative with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted amides or thiol derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that pyrrole derivatives, including 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide, exhibit anticancer properties. A study demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The dichlorobenzoyl moiety enhances the compound's interaction with biological targets related to cancer proliferation pathways .

Calcium Channel Modulation : This compound has been investigated for its role as a calcium channel activator. A related pyrrole derivative was shown to have significant effects on calcium uptake in cells, suggesting potential applications in cardiovascular research and treatment . The ability to modulate calcium channels could lead to new therapeutic strategies for heart diseases.

Pharmacological Studies

Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. Research on similar pyrrole compounds indicates that they can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative disease models .

Material Science Applications

Polymer Chemistry : The compound's structure allows it to be utilized in the synthesis of novel polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings and composites .

Table 1: Summary of Biological Activities

-

Study on Anticancer Properties :

A recent study evaluated the effects of various pyrrole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . -

Calcium Channel Activation Research :

Another investigation focused on the pharmacological effects of pyrrole compounds on calcium channels. The findings revealed that this compound could serve as a potent modulator of calcium influx in neuronal and cardiac tissues, highlighting its therapeutic potential in treating diseases associated with calcium dysregulation .

作用机制

The mechanism of action of 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Dichlorobenzoyl-Substituted Heterocycles

Pyrazoxyfen (ISO name)

- Structure: 2-[4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone .

- Key Differences: Heterocycle: Pyrazole (vs. pyrrole in the target compound). Substituents: 2,4-Dichlorobenzoyl (vs. 2,3-dichlorobenzoyl) and acetophenone side chain. Application: Herbicide, marketed as Mondaris Paicer .

- Implications : The 2,4-dichloro substitution in pyrazoxyfen may confer distinct electronic properties compared to the 2,3-dichloro isomer in the target compound. The pyrazole ring’s higher aromaticity and nitrogen positioning could enhance stability or target affinity in herbicidal activity.

Lamotrigine Intermediate

- Structure : Derived from 2,3-dichlorobenzoyl cyanide during synthesis of the anticonvulsant lamotrigine .

- Key Differences :

- Core Structure : Triazine (vs. pyrrole).

- Substituents : 2,3-Dichlorophenyl group retained in the final drug.

- Implications: The triazine core in lamotrigine facilitates interactions with voltage-gated sodium channels, highlighting how heterocycle choice dictates pharmacological mechanisms.

Pyrrole Carboxamide Derivatives

N-Nitro-1H-pyrrole-2-carboxamide

- Structure : Nitro group at the pyrrole’s 1-position and carboxamide at the 2-position .

- Key Differences :

1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide

- Structure : Benzyl and methyl groups on the pyrrole ring .

- Key Differences :

- Substituents : Benzyl (vs. dichlorobenzoyl) at the 1-position.

- Implications : The benzyl group’s bulkiness and π-electron system may enhance lipophilicity and stacking interactions, contrasting with the electron-deficient dichlorobenzoyl group in the target compound.

Comparative Data Table

生物活性

4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide, with the CAS number 338753-47-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, supported by relevant research findings and data tables.

- Molecular Formula : C14H12Cl2N2O2

- Molecular Weight : 311.16 g/mol

- Structure : The compound features a pyrrole ring substituted with a dichlorobenzoyl group and a dimethyl amide functional group.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated the in vitro antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa, utilizing the broth microdilution method to determine minimum inhibitory concentrations (MIC) .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.078 |

| Pseudomonas aeruginosa | 0.156 |

| Klebsiella pneumoniae | 0.156 |

| Salmonella typhi | 0.312 |

These results suggest that the compound possesses potent antibacterial activity, particularly against gram-negative bacteria.

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. It was tested against several fungal strains, including Aspergillus niger and Candida albicans. The MIC values were found to be comparable to fluconazole, a standard antifungal agent.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Aspergillus niger | 0.078 |

| Candida albicans | 0.156 |

This indicates that the compound may serve as an effective alternative in antifungal therapy .

Case Studies and Research Findings

A significant study focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. The findings highlighted the importance of the dichlorobenzoyl substitution in enhancing biological activity .

Additionally, a comparative analysis of similar compounds showed that modifications in the pyrrole structure could lead to variations in potency against both bacterial and fungal pathogens. For instance, derivatives with different halogen substitutions exhibited varying degrees of antimicrobial efficacy .

常见问题

Q. How can researchers leverage Hirshfeld surface analysis to troubleshoot polymorphism issues in formulation development?

- Answer : Hirshfeld analysis quantifies intermolecular interactions (e.g., C–H⋯O, Cl⋯Cl) driving polymorphism. For example, dominant Cl⋯Cl contacts (15–20% surface contribution) in Form I vs. C–H⋯O networks in Form II correlate with dissolution rate differences. Adjust crystallization solvents (e.g., acetonitrile vs. toluene) to favor desired polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。